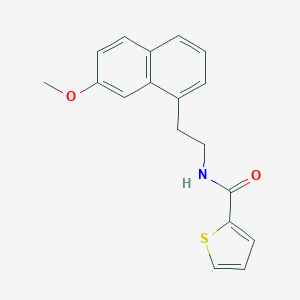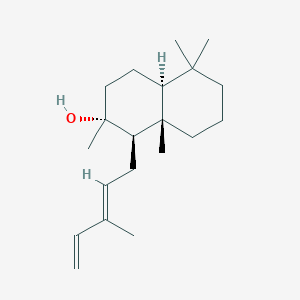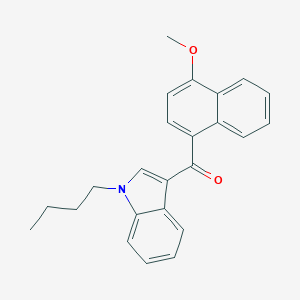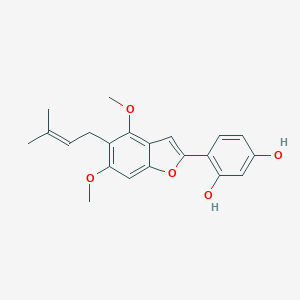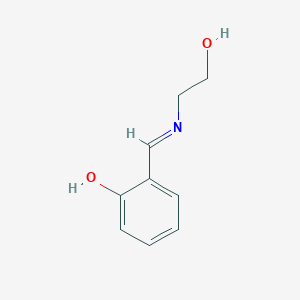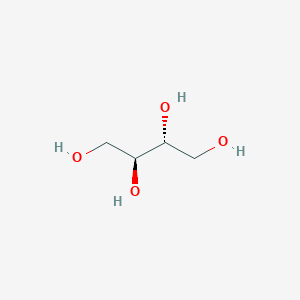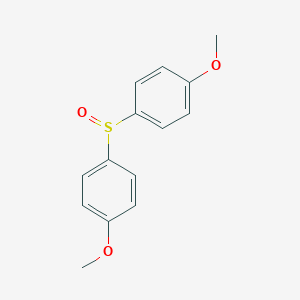![molecular formula C8H11N5O B158068 1-(2,4-Diamino-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidin-6-yl)ethanone CAS No. 1854-52-0](/img/structure/B158068.png)
1-(2,4-Diamino-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidin-6-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Diamino-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)ethanone, also known as ADPE, is a small molecule compound that has gained significant attention in the field of scientific research due to its potential application in the development of novel therapeutics. ADPE is a pyrrolopyrimidine derivative that has a unique chemical structure, making it an interesting candidate for further investigation.
Mechanism Of Action
The mechanism of action of 1-(2,4-Diamino-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidin-6-yl)ethanone involves the inhibition of protein kinases, which are enzymes that play a critical role in various cellular signaling pathways. By inhibiting these enzymes, 1-(2,4-Diamino-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidin-6-yl)ethanone can alter the function of cells and potentially disrupt disease processes. Additionally, 1-(2,4-Diamino-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidin-6-yl)ethanone has been shown to induce apoptosis, or programmed cell death, in cancer cells, further contributing to its potential as a therapeutic agent.
Biochemical And Physiological Effects
1-(2,4-Diamino-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidin-6-yl)ethanone has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 1-(2,4-Diamino-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidin-6-yl)ethanone can inhibit the activity of various protein kinases, including AKT, a key regulator of cell survival and proliferation. Additionally, 1-(2,4-Diamino-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidin-6-yl)ethanone has been shown to induce apoptosis in cancer cells, suggesting potential anticancer activity. In vivo studies have also demonstrated that 1-(2,4-Diamino-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidin-6-yl)ethanone can inhibit tumor growth in mouse models, further supporting its potential as a therapeutic agent.
Advantages And Limitations For Lab Experiments
One advantage of 1-(2,4-Diamino-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidin-6-yl)ethanone is its unique chemical structure, which makes it an interesting candidate for further investigation. Additionally, its potential inhibitory effects on protein kinases and anticancer activity make it a promising candidate for the development of novel therapeutics. However, one limitation of 1-(2,4-Diamino-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidin-6-yl)ethanone is that further studies are needed to fully understand its potential toxicity and side effects.
Future Directions
There are several potential future directions for research on 1-(2,4-Diamino-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidin-6-yl)ethanone. One area of interest is the development of 1-(2,4-Diamino-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidin-6-yl)ethanone-based therapeutics for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of 1-(2,4-Diamino-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidin-6-yl)ethanone and its potential toxicity and side effects. Finally, there is potential for the development of novel synthetic methods for the production of 1-(2,4-Diamino-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidin-6-yl)ethanone and related compounds.
Synthesis Methods
The synthesis of 1-(2,4-Diamino-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidin-6-yl)ethanone involves the reaction of 2,4-diamino-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine with ethyl chloroacetate in the presence of sodium hydride. The resulting intermediate is then treated with hydrochloric acid to yield 1-(2,4-Diamino-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidin-6-yl)ethanone. This method has been optimized to yield high purity 1-(2,4-Diamino-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidin-6-yl)ethanone with good yields.
Scientific Research Applications
1-(2,4-Diamino-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidin-6-yl)ethanone has been investigated for its potential application in the development of novel therapeutics. Specifically, it has been shown to have inhibitory effects on certain enzymes, such as protein kinases, that are involved in various disease processes. Additionally, 1-(2,4-Diamino-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidin-6-yl)ethanone has been shown to have potential anticancer activity, making it a promising candidate for further investigation.
properties
CAS RN |
1854-52-0 |
|---|---|
Product Name |
1-(2,4-Diamino-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidin-6-yl)ethanone |
Molecular Formula |
C8H11N5O |
Molecular Weight |
193.21 g/mol |
IUPAC Name |
1-(2,4-diamino-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)ethanone |
InChI |
InChI=1S/C8H11N5O/c1-4(14)13-2-5-6(3-13)11-8(10)12-7(5)9/h2-3H2,1H3,(H4,9,10,11,12) |
InChI Key |
FWJBYNGCDWTVOA-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CC2=C(C1)N=C(N=C2N)N |
Canonical SMILES |
CC(=O)N1CC2=C(C1)N=C(N=C2N)N |
Other CAS RN |
1854-52-0 |
synonyms |
1-(2,4-DIAMINO-5H-PYRROLO[3,4-D]PYRIMIDIN-6(7H)-YL)ETHANONE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



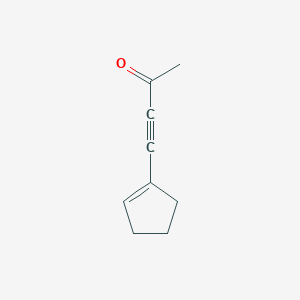
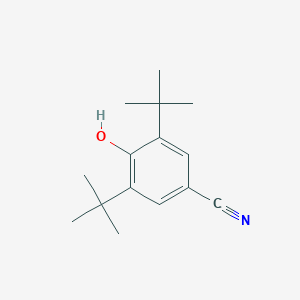
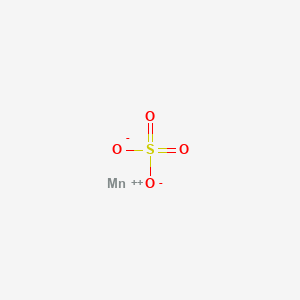
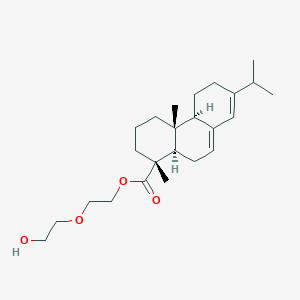
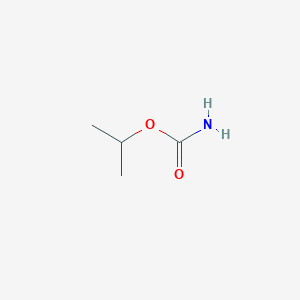
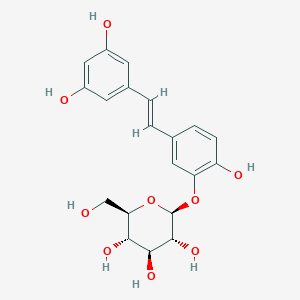
![1,2,3,4,7,7-Hexachloro-5-(2,2,3,3-tetrafluorocyclobutyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B157993.png)
